molecular formula C20H19NO4 B12409082 Fmoc-Pro-OH-1-13C

Fmoc-Pro-OH-1-13C

Cat. No.: B12409082
M. Wt: 338.4 g/mol
InChI Key: ZPGDWQNBZYOZTI-ZLHLYFPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Pro-OH-1-13C is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to proline, which is labeled with the carbon-13 isotope. This compound is primarily used in peptide synthesis and serves as a building block in the creation of labeled peptides for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved by reacting proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure the efficient formation of the Fmoc-protected proline.

Industrial Production Methods

Industrial production of Fmoc-Pro-OH-1-13C follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Pro-OH-1-13C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-Pro-OH-1-13C is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group of proline during the synthesis process, preventing unwanted side reactions. The carbon-13 label allows for detailed structural and dynamic studies using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for NMR studies.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

338.4 g/mol

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i19+1

InChI Key

ZPGDWQNBZYOZTI-ZLHLYFPTSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[13C](=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.